3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide
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Overview
Description
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and an amide linkage at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide typically involves the reaction of 9,10-anthraquinone with appropriate amine derivatives under specific conditions. One common method involves the reaction of 9,10-anthraquinone with propylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Similar structure with a chloroacetamide group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Contains a methylbenzamide group instead of a propylprop-2-enamide group.
Uniqueness
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide is unique due to its specific amide linkage and the presence of a propyl group, which may confer distinct biological and chemical properties compared to other anthraquinone derivatives .
Properties
CAS No. |
79212-86-5 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(9,10-dioxoanthracen-2-yl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C20H17NO3/c1-2-11-21-18(22)10-8-13-7-9-16-17(12-13)20(24)15-6-4-3-5-14(15)19(16)23/h3-10,12H,2,11H2,1H3,(H,21,22) |
InChI Key |
ACRKCJUITULDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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